3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with an amino group and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-amino-2-methylbenzoic acid with anthranilic acid derivatives under acidic conditions, followed by cyclization to form the quinazolinone core. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Substitution: The methyl and amino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include nitro derivatives, dihydroquinazolinone derivatives, and various substituted quinazolinones, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylphenol: Shares the amino and methyl groups but lacks the quinazolinone core.
2-Amino-4-methylphenol: Similar structure but different substitution pattern.
4-Amino-2-methylphenol, sulfate: A sulfate derivative with similar functional groups.
Uniqueness
3-(4-Amino-2-methylphenyl)-2-methylquinazolin-4(3H)-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
4309-28-8 |
---|---|
Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
3-(4-amino-2-methylphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H15N3O/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20/h3-9H,17H2,1-2H3 |
InChI Key |
YQQMBLHAQLSHEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2C(=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.